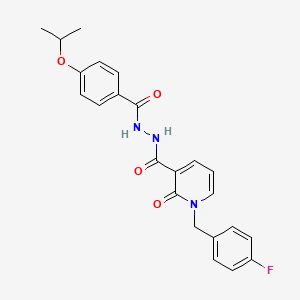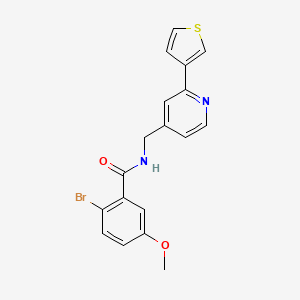
2-bromo-5-methoxy-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-bromo-5-methoxy-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide is a complex molecule that likely exhibits a range of interactions due to its heterocyclic and aromatic components. While none of the provided papers directly discuss this compound, they do provide insights into similar structures and reactions that can be used to infer properties about the compound .
Synthesis Analysis
The synthesis of similar compounds often involves multi-step reactions, as seen in the synthesis of related pyridine and benzamide derivatives . For example, the synthesis of 2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide was achieved in 9 steps with a 1% overall yield . This suggests that the synthesis of our target compound may also be complex and require careful optimization to improve yields.
Molecular Structure Analysis
X-ray diffraction and DFT calculations are common techniques used to determine the molecular structure of similar compounds . For instance, the molecular structure of 7-methoxy-5-methyl-2-(pyridin-3-yl)-11,12-dihydro-5,11-methano[1,2,4]triazolo[1,5-c][1,3,5]benzoxadiazocine was determined using these methods, providing detailed information about bond lengths, angles, and torsion angles . These techniques could be applied to our target compound to gain a detailed understanding of its structure.
Chemical Reactions Analysis
The reactivity of similar compounds can be inferred from studies on bromination kinetics and the influence of substituents on reaction rates . For example, the kinetics of bromination of 2-methoxycarbonyl derivatives of thiophen showed that the relative rates of bromination are influenced by the position of the substituents . This information could be useful in predicting the reactivity of the bromo and methoxy groups in our target compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds can be deduced from experimental and theoretical studies. For instance, the antioxidant properties of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide were determined using DPPH free radical scavenging tests, and its electronic properties were calculated using DFT . These methods could be used to predict the properties of our target compound, such as its potential biological activity or electronic characteristics.
科学的研究の応用
Synthesis and Chemical Properties
Research on compounds with bromine and methoxy groups often focuses on their synthesis and potential as intermediates for further chemical reactions. For example, Fan et al. (2007) discussed the regioselective bromination of a stable synthetic bacteriochlorin, highlighting the potential for creating functional derivatives for various applications (Fan, D., Taniguchi, M., & Lindsey, J., 2007). Similarly, the study by Xu et al. (2003) on antibacterial bromophenols from the marine red alga Rhodomela confervoides indicates the biological relevance of brominated compounds (Xu, N., Fan, X., Yan, X., Li, X., Niu, R., & Tseng, C., 2003).
Potential Applications
The presence of bromine and methoxy groups in a compound can suggest potential applications in medicinal chemistry, materials science, and as intermediates for more complex chemical syntheses. The study by Hirokawa et al. (2000) on the synthesis of a dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonist showcases the use of brominated and methoxylated compounds in drug development (Hirokawa, Y., Horikawa, T., & Kato, S., 2000). Another study by Pişkin et al. (2020) discussed the synthesis of a zinc phthalocyanine with a high singlet oxygen quantum yield, substituted with new benzenesulfonamide derivative groups containing a Schiff base, indicating the role of such compounds in photodynamic therapy (Pişkin, M., Canpolat, E., & Öztürk, Ö., 2020).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-bromo-5-methoxy-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O2S/c1-23-14-2-3-16(19)15(9-14)18(22)21-10-12-4-6-20-17(8-12)13-5-7-24-11-13/h2-9,11H,10H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXAGSYZFOEJJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCC2=CC(=NC=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-4-[(1-methylpyrrolidin-3-yl)oxy]pyrimidine](/img/structure/B2545802.png)
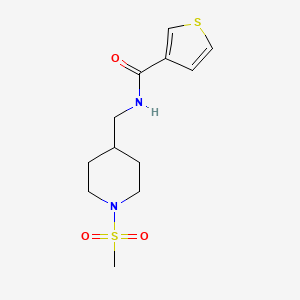
![[5-(3-Chlorophenyl)-7-{[(4-ethylphenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2545806.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-5-carbaldehyde O-methyloxime](/img/structure/B2545807.png)
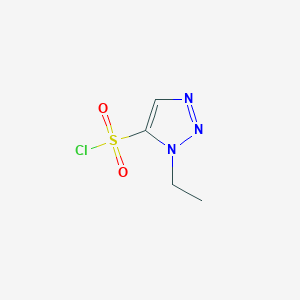
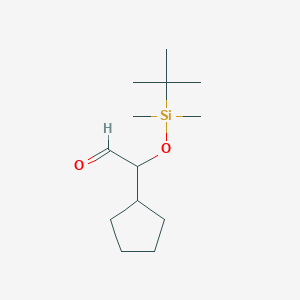
![2-{[(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]methylidene}-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B2545811.png)

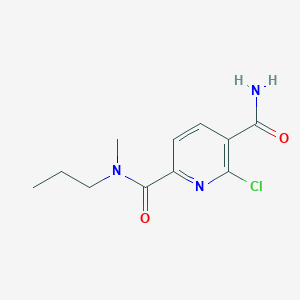
![N-(3-chloro-4-methoxyphenyl)-2-((6-methyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2545817.png)
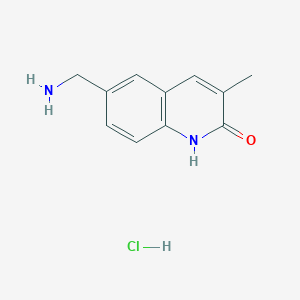
![Lithium;6-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B2545820.png)
